Isotopic Mass Shift: d9 vs. d3/d5
Lapaquistat-d9 Acetate provides a nominal mass increase of +9 Da relative to the unlabeled analyte (m/z shift from approximately 654 → 663 for the molecular ion), compared to +3 Da or +5 Da for alternative deuterated derivatives. The larger mass differential reduces the risk of isotopic cross-talk and spectral overlap, which is particularly critical when quantifying low-abundance analytes in complex biological matrices . Deuterated internal standards with insufficient mass shift (e.g., d2, d3) may exhibit incomplete chromatographic resolution and increased baseline noise due to isotopic envelope overlap [1].
| Evidence Dimension | Nominal mass increase vs. unlabeled analyte |
|---|---|
| Target Compound Data | +9 Da (nominal mass shift) |
| Comparator Or Baseline | +3 Da or +5 Da for alternative deuterated Lapaquistat derivatives |
| Quantified Difference | 6 Da or 4 Da greater mass separation |
| Conditions | LC-MS/MS electrospray ionization (ESI) positive mode |
Why This Matters
Larger mass separation minimizes isotopic interference, enabling more accurate quantification at lower analyte concentrations in complex matrices.
- [1] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
